Ethanone, 2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-1-(4-chlorophenyl)-
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Overview
Description
Ethanone, 2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-1-(4-chlorophenyl)- is a chemical compound that features a triazole ring, a thioether linkage, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-1-(4-chlorophenyl)- typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting aminoguanidine hydrochloride with a suitable precursor under microwave irradiation.
Thioether Linkage Formation: The triazole derivative is then reacted with a thiol compound to introduce the thioether linkage. This step often requires the use of a base such as sodium hydroxide to facilitate the reaction.
Introduction of the Chlorophenyl Group: Finally, the chlorophenyl group is introduced through a substitution reaction, typically using a chlorophenyl halide as the reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-1-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to modify the triazole ring or the chlorophenyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives, modified chlorophenyl groups.
Substitution: Amino derivatives, thiol-substituted derivatives.
Scientific Research Applications
Ethanone, 2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-1-(4-chlorophenyl)- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific properties.
Biological Studies: It is used in research to understand the interactions between triazole derivatives and biological targets.
Mechanism of Action
The mechanism of action of Ethanone, 2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-1-(4-chlorophenyl)- involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, affecting enzymatic activities and disrupting biological processes. The chlorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds share the triazole ring but differ in their side chains.
5-amino-1H-1,2,4-triazole-3-carbohydrazide: This compound has a similar triazole ring but different functional groups.
Uniqueness
Ethanone, 2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-1-(4-chlorophenyl)- is unique due to its combination of a thioether linkage and a chlorophenyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H9ClN4OS |
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Molecular Weight |
268.72g/mol |
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-chlorophenyl)ethanone |
InChI |
InChI=1S/C10H9ClN4OS/c11-7-3-1-6(2-4-7)8(16)5-17-10-13-9(12)14-15-10/h1-4H,5H2,(H3,12,13,14,15) |
InChI Key |
BUAGYWWPDNOHEY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)CSC2=NNC(=N2)N)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NNC(=N2)N)Cl |
Origin of Product |
United States |
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